![molecular formula C18H23N3O2 B2757626 2-(1H-indol-3-yl)-2-oxo-N-(3-piperidin-1-ylpropyl)acetamide CAS No. 852368-18-4](/img/structure/B2757626.png)
2-(1H-indol-3-yl)-2-oxo-N-(3-piperidin-1-ylpropyl)acetamide
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Overview
Description
The compound “2-(1H-indol-3-yl)-2-oxo-N-(3-piperidin-1-ylpropyl)acetamide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also contains a piperidine ring, which is a common motif in many drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring and a piperidine ring. The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The piperidine ring is a six-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Some general properties might include its molecular weight, solubility, melting point, and boiling point .Scientific Research Applications
- The microwave-assisted synthesis of bishetarylethylene fluorescent sensors using this compound has gained attention. These sensors exhibit high yields and structural scaffolds, making them valuable for applications in medicinal chemistry . They are particularly useful for detecting specific biological targets and monitoring cellular processes .
- RNA-selective sensors are crucial for diagnostic procedures and in vivo imaging. Traditional cyanine dyes have limitations in terms of photosensitivity and RNA selectivity. However, new luminescent probes, including those based on this compound, offer improved photostability and selectivity. These probes enable researchers to visualize RNA fragments in living cells with enhanced precision .
- Molecules structurally related to this compound serve as highly selective contrast fluorescent probes for analyzing nucleic acids (DNA and RNA). Their improved properties, such as photostability and selectivity, make them valuable tools for studying genetic material and cellular processes .
- Some related structures, including those derived from this compound, exhibit interesting biological properties. These include anticancer and antimalarial activity, as well as inhibition of HIV. Researchers continue to explore the therapeutic potential of these compounds .
- Researchers have synthesized chiral derivatives of this compound, specifically 3-(piperidin-3-yl)-1H-indole derivatives . These derivatives have applications in drug development and understanding stereochemistry. The absolute configuration of these compounds is an area of interest for further investigation .
- While not directly related to this compound, recent synthetic strategies for 1H- and 2H-indazoles are worth mentioning. These approaches involve transition metal-catalyzed reactions, reductive cyclization, and formation of C–N and N–N bonds. Indazoles are versatile heterocyclic compounds with diverse applications in medicinal chemistry and materials science .
Fluorescent Sensors in Medicinal Chemistry
RNA Visualization and In Vivo Imaging
Contrast Fluorescent Probes for Nucleic Acids
Biological Properties and Therapeutic Potential
Chiral Derivatives and Absolute Configuration
Synthetic Approaches to Indazoles
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets in the body.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound could potentially affect a variety of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have diverse molecular and cellular effects.
properties
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-(3-piperidin-1-ylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c22-17(15-13-20-16-8-3-2-7-14(15)16)18(23)19-9-6-12-21-10-4-1-5-11-21/h2-3,7-8,13,20H,1,4-6,9-12H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQGAWFNMOLKSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-2-oxo-N-(3-piperidin-1-ylpropyl)acetamide |
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